Technical Guide: 4-Chloro-4'-nitro-1,1'-biphenyl Chemical Properties
Technical Guide: 4-Chloro-4'-nitro-1,1'-biphenyl Chemical Properties
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Physicochemical Characterization, Synthesis, and Reactivity Profiling
Executive Summary & Structural Significance[1]
4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) represents a critical scaffold in the design of functional organic materials and pharmaceutical intermediates. Unlike its ortho-substituted isomers (e.g., the Boscalid intermediate 4'-chloro-2-nitrobiphenyl), the 4,4'-substitution pattern confers a high degree of linearity and planarity to the biphenyl core. This structural rigidity significantly influences its utility in liquid crystal (LC) engineering , where linear mesogens are required for stable nematic phases, and in medicinal chemistry , where it serves as a rigid linker for probing biological targets.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic data to explore synthetic protocols, reactivity landscapes, and handling requirements.
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.
| Property | Value / Description | Context & Implications |
| CAS Number | 6242-97-3 | Unique identifier for the 4,4'-isomer.[1][2] |
| Molecular Formula | C₁₂H₈ClNO₂ | MW: 233.65 g/mol |
| Appearance | Pale yellow crystalline solid | Typical of nitroaromatics; color intensity may increase with impurities (azo/azoxy byproducts). |
| Melting Point | 140 – 150 °C | High MP reflects efficient crystal packing due to molecular symmetry and intermolecular |
| Solubility | Soluble: Toluene, DCM, THF, DMFInsoluble: Water | Lipophilic nature requires organic solvents for reaction and purification. |
| LogP (Predicted) | ~4.8 | High lipophilicity; indicates potential for high membrane permeability but poor aqueous solubility in biological assays. |
| Electronic Character | Push-Pull System | The electron-withdrawing nitro group (-M, -I) and the chloro group (+M, -I) create a polarized |
Synthetic Methodology: Self-Validating Protocol
The most robust route to 4-chloro-4'-nitro-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct nitration of 4-chlorobiphenyl, which yields a mixture of ortho/para isomers that are difficult to separate.
Protocol: Pd-Catalyzed Cross-Coupling
Reaction: 1-Bromo-4-nitrobenzene + 4-Chlorophenylboronic acid
Reagents & Stoichiometry:
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Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 equiv, 10 mmol, 2.02 g)
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Boronic Acid: 4-Chlorophenylboronic acid (1.1 equiv, 11 mmol, 1.72 g)
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Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%) – Chosen for stability and resistance to dehalogenation of the chloro-group compared to Pd/C.
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Base: K₂CO₂ (2.0 equiv, 20 mmol) dissolved in minimal water.
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Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration).
Step-by-Step Workflow:
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Degassing (Critical Step): Charge the reaction vessel with the aryl halide, boronic acid, and base. Add solvents.[3][4][5] Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen poisons the Pd(0) active species and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas. The solution will turn orange/red.
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Reflux: Heat the mixture to 90°C for 12–16 hours.
-
In-Process Control (IPC - Self-Validation):
-
TLC (Hexane/EtOAc 8:2): Monitor the disappearance of 1-bromo-4-nitrobenzene (
). The product will appear as a UV-active spot with slightly lower due to the extended conjugation. -
Visual Check: Precipitation of Pd-black indicates catalyst decomposition; if observed early, the reaction may have stalled.
-
-
Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from hot Ethanol or Toluene.
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Validation: Pure crystals should be pale yellow needles with a sharp melting point (>140°C).
-
Chemical Reactivity & Functionalization
The 4-chloro-4'-nitro-1,1'-biphenyl scaffold offers two distinct "handles" for divergent synthesis: the nitro group (reducible) and the chloro group (substitutable/coupling partner).
A. Nitro Group Reduction (Chemoselective)
Reducing the nitro group to an amine (4-amino-4'-chlorobiphenyl) requires conditions that do not dechlorinate the aromatic ring.
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Recommended: Iron powder (Fe) in NH₄Cl/Ethanol/Water at reflux (Bechamp conditions). This is mild and preserves the Ar-Cl bond.
-
Avoid: Catalytic Hydrogenation (H₂/Pd-C) without a poison (like sulfided Pt), as this often leads to hydrodechlorination (yielding 4-aminobiphenyl).
B. Chloro Group Activation
The chlorine atom is generally inert to mild nucleophiles but can be activated via:
-
Buchwald-Hartwig Amination: Using bulky phosphine ligands (e.g., XPhos, BrettPhos) allows for the displacement of the chloride with amines.
-
Suzuki Coupling (Sequential): The chloride can serve as an electrophile for a second cross-coupling reaction, utilizing a more active catalyst system (e.g., Pd(OAc)₂/SPhos) to build terphenyls.
Visualization: Synthesis & Reactivity Map
Figure 1: Synthetic pathway to the core scaffold and divergent reactivity streams.
Applications in R&D
Liquid Crystals & Materials Science
The 4,4'-disubstituted biphenyl core is a "mesogenic unit." The nitro group provides a strong dipole moment along the long axis of the molecule, which is crucial for:
-
Dielectric Anisotropy: Enhancing the responsiveness of liquid crystals to electric fields.
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Thermal Stability: The biphenyl core raises the clearing point (transition from liquid crystal to isotropic liquid).
Pharmaceutical Intermediates
While the 2,4'-isomer is known for Boscalid synthesis, the 4,4'-isomer serves as a precursor for:
-
Sulfonamide derivatives: Via chlorosulfonation of the amine derived from nitro-reduction.
-
Mutagenicity Probes: Used as a standard in toxicology to study the metabolic activation of nitrobiphenyls (via N-hydroxylation).
Safety & Handling (MSDS Summary)
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Hazards:
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Acute Toxicity: Harmful if swallowed or inhaled. Nitroaromatics are often methemoglobin formers (interfering with oxygen transport in blood).
-
Skin Sensitization: Potential allergen.
-
Carcinogenicity: Many nitrobiphenyls are suspected mutagens; handle as a potential carcinogen.
-
-
PPE Requirements:
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Nitrile gloves (double-gloving recommended for solution handling).
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Chemical splash goggles.
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Fume Hood: Mandatory for all heating steps and solid handling to avoid dust inhalation.
-
-
Storage: Keep in a cool (2-8°C), dry place. Protect from light, as nitro compounds can darken/degrade over time.
References
-
PubChem Compound Summary. 4-Chloro-4'-nitro-1,1'-biphenyl (CID 22613).[2] National Center for Biotechnology Information. [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
-
Bechamp Reduction Protocol. Selective reduction of nitro groups in the presence of halides. Organic Chemistry Portal. [Link]
Sources
- 1. 6242-97-3|4-Chloro-4'-nitro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 2. 4-Chloro-4'-nitro-1,1'-biphenyl | C12H8ClNO2 | CID 22613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
